molecular formula C6H11NO B017034 1-Propan-2-yliminopropan-2-one CAS No. 104257-44-5

1-Propan-2-yliminopropan-2-one

Cat. No.: B017034
CAS No.: 104257-44-5
M. Wt: 113.16 g/mol
InChI Key: OCRUFPOAHLAWJA-UHFFFAOYSA-N
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Description

1-Propan-2-yliminopropan-2-one is an iminoketone compound with the structural formula (CH₃)₂C=N–C(O)CH₃. This molecule features both a ketone (C=O) and an imine (C=N) functional group, which confers unique reactivity and physicochemical properties.

Properties

CAS No.

104257-44-5

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-propan-2-yliminopropan-2-one

InChI

InChI=1S/C6H11NO/c1-5(2)7-4-6(3)8/h4-5H,1-3H3

InChI Key

OCRUFPOAHLAWJA-UHFFFAOYSA-N

SMILES

CC(C)N=CC(=O)C

Canonical SMILES

CC(C)N=CC(=O)C

Synonyms

2-Propanone, 1-[(1-methylethyl)imino]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Propan-2-yliminopropan-2-one with three analogous compounds, focusing on structural features, functional groups, and inferred properties:

Compound Name Structure CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties
This compound (CH₃)₂C=N–C(O)CH₃ Not reported C₆H₁₁NO 113.16 (theoretical) Imine, Ketone Hypothesized susceptibility to hydrolysis; moderate polarity due to dual functional groups.
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one ClC₆H₄–C(O)–CH(C₃H₅) 123989-29-7 C₁₂H₁₁ClO 206.67 Ketone, Aryl, Cyclopropane Enhanced steric hindrance from cyclopropane; electron-withdrawing Cl affects reactivity .
1-(2-Thienyl)-1-propanone C₄H₃S–C(O)CH₂CH₃ 13679-75-9 C₇H₈OS 140.20 Ketone, Thiophene Conjugation with thiophene enhances aromaticity; potential for electrophilic substitution .
1-(propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol hydrochloride Complex bicyclic structure 20041-49-0 C₁₉H₃₄ClNO₂ 344.94 Amine, Alcohol, Ether Pharmaceutical relevance due to amine and bicyclic moieties; improved solubility via HCl salt .

Key Findings from Structural and Functional Comparisons:

Reactivity Differences: The imine group in this compound is more reactive toward hydrolysis compared to the ketones in analogs like 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. This is supported by studies on imine hydrolysis kinetics in related compounds . Thiophene-containing analogs (e.g., 1-(2-Thienyl)-1-propanone) exhibit aromatic stabilization, reducing electrophilic attack susceptibility compared to aliphatic ketones .

The electron-withdrawing chlorine in 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one increases the electrophilicity of the ketone, enhancing reactivity toward nucleophiles .

Computational Insights :

  • Tools like AutoDock Vina () could predict binding affinities for these compounds in biological systems. For example, the bicyclic amine derivative (CAS 20041-49-0) may show stronger receptor interactions due to its structural complexity and charged hydrochloride form .

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